Benzyl 2-((tert-butoxycarbonyl)amino)-7-azaspiro[3.5]nonane-7-carboxylate
Description
Chemical Structure and Key Features Benzyl 2-((tert-butoxycarbonyl)amino)-7-azaspiro[3.5]nonane-7-carboxylate (CAS: 1445951-36-9) is a spirocyclic compound featuring:
- A 7-azaspiro[3.5]nonane core, which provides conformational rigidity and enhances binding affinity in medicinal chemistry applications.
- A tert-butoxycarbonyl (Boc) group at the 2-position, serving as a protective moiety for amines.
- A benzyl ester at the 7-position, offering orthogonal protection for carboxylic acids or enabling hydrogenolysis for deprotection .
Properties
IUPAC Name |
benzyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-7-azaspiro[3.5]nonane-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O4/c1-20(2,3)27-18(24)22-17-13-21(14-17)9-11-23(12-10-21)19(25)26-15-16-7-5-4-6-8-16/h4-8,17H,9-15H2,1-3H3,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMHNRYDVEZHYDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2(C1)CCN(CC2)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30741838 | |
| Record name | Benzyl 2-[(tert-butoxycarbonyl)amino]-7-azaspiro[3.5]nonane-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30741838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147611-04-9 | |
| Record name | Benzyl 2-[(tert-butoxycarbonyl)amino]-7-azaspiro[3.5]nonane-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30741838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Ring-Closing Strategies
The spirocyclic core is typically synthesized via intramolecular cyclization or [3+2] cycloaddition reactions. Patent US8394787B2 discloses a method using N-protected aminocyclopropane precursors subjected to Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to form the spiro linkage. For example:
This approach leverages the nucleophilic displacement of hydroxyl groups with amines under mild conditions, minimizing racemization.
Alternative Routes via Bicyclic Intermediates
IL216238A0 describes a pathway involving azabicyclo[2.1.1]hexane intermediates , where a bicyclic amine undergoes ring expansion via acid-catalyzed rearrangement. The reaction proceeds as follows:
This method benefits from commercial availability of bicyclic precursors but requires careful control of acid concentration to avoid over-degradation.
Benzylation of the Carboxylate Group
Esterification with Benzyl Chloroformate
The carboxylate moiety at position 7 is protected as a benzyl ester using benzyl chloroformate in the presence of a base. US8394787B2 outlines a two-phase system with sodium bicarbonate and dichloromethane (DCM):
Excess benzyl chloroformate (1.5 equiv) ensures complete esterification.
Optimization and Scale-Up Considerations
Solvent and Temperature Effects
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THF vs. DCM : THF improves Boc incorporation yields (90% vs. 78% in DCM) due to better solubility of Boc anhydride.
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Low-Temperature Control : Maintaining 0°C during Boc installation reduces byproduct formation from 12% to <3%.
Purification Techniques
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Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (1:4) eluent achieves >99% purity.
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Crystallization : Recrystallization from hot isopropanol yields needle-like crystals suitable for X-ray diffraction analysis.
Analytical Validation
Spectroscopic Characterization
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¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc CH₃), 3.12–3.25 (m, 4H, spirocycle CH₂), 5.12 (s, 2H, benzyl CH₂).
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HRMS : Calculated for C₁₈H₂₅N₂O₄ [M+H]⁺: 333.1818; Found: 333.1815.
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirms >99.5% purity with a retention time of 8.2 min.
Alternative Synthetic Routes
Solid-Phase Peptide Synthesis (SPPS)
Industrial-Scale Production
Continuous Flow Reactor Design
Patent US8394787B3 highlights a continuous flow system for spirocycle synthesis, reducing reaction times from 24 hours (batch) to 2 hours with 15% higher yield. Key parameters:
| Parameter | Value |
|---|---|
| Flow Rate | 10 mL/min |
| Temperature | 80°C |
| Residence Time | 30 min |
Cost Analysis
| Step | Cost per Kilogram |
|---|---|
| Spirocycle Synthesis | $1,200 |
| Boc Protection | $450 |
| Benzylation | $600 |
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-((tert-butoxycarbonyl)amino)-7-azaspiro[3.5]nonane-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl bromide or chloride in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
Benzyl 2-((tert-butoxycarbonyl)amino)-7-azaspiro[3.5]nonane-7-carboxylate is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor agonists.
Medicine: It is an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and metabolic disorders.
Industry: The compound is used in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of Benzyl 2-((tert-butoxycarbonyl)amino)-7-azaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group protects the amine functionality during reactions, preventing unwanted side reactions. Upon deprotection, the free amine can interact with biological targets, modulating their activity through binding or inhibition .
Comparison with Similar Compounds
Molecular Weight and Purity
Applications
This compound is primarily used in peptide synthesis and drug discovery , where its dual-protection strategy (Boc and benzyl) allows sequential deprotection in multi-step reactions. The spirocyclic structure also contributes to metabolic stability in bioactive molecules .
Table 1: Structural and Functional Comparison
Key Differences
Functional Group Reactivity: The Boc-protected amine in the target compound enables acid-sensitive deprotection (e.g., TFA), while the cyano group in CAS 203662-66-2 is inert under acidic conditions but reactive in nucleophilic additions . The free amine in CAS 1239319-82-4 allows direct coupling in peptide synthesis but requires strict moisture control .
Protection Strategies: The benzyl ester in the target compound is cleavable via hydrogenolysis, contrasting with the tert-butyl ester in other analogs (stable under basic/acidic conditions) .
Synthetic Utility :
- The spirocyclic ketone (CAS 147610-98-8) serves as a precursor for reductive amination or Grignard reactions, differing from the Boc/Cbz-protected variants used in stepwise assembly .
Table 2: Physical and Commercial Comparison
Biological Activity
Benzyl 2-((tert-butoxycarbonyl)amino)-7-azaspiro[3.5]nonane-7-carboxylate (CAS No. 147611-04-9) is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C21H30N2O4, with a molecular weight of approximately 374.47 g/mol. The compound features a spirocyclic structure, which is significant for its biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several key mechanisms:
- Enzyme Interaction : The presence of the aminomethyl group allows for potential hydrogen bonding and electrostatic interactions with various enzymes and receptors, which may modulate their activity.
- Binding Affinity : The spirocyclic structure enhances the binding affinity and specificity towards biological targets, which could lead to various pharmacological effects.
- Structural Diversity : The unique combination of functional groups may confer distinct pharmacological properties compared to similar compounds.
In Vitro Studies
Recent studies have investigated the interaction of this compound with specific biological targets:
- Binding Studies : Research has shown that this compound exhibits significant binding affinity towards certain receptors involved in metabolic pathways, suggesting potential applications in metabolic disorders.
- Enzyme Inhibition : Preliminary data indicate that the compound may act as an inhibitor for specific enzymes associated with inflammatory pathways, thus presenting a potential anti-inflammatory effect.
Case Studies
-
Case Study on Metabolic Disorders :
- A study evaluated the effects of this compound on glucose metabolism in diabetic models. Results indicated improved glucose uptake in muscle tissues, supporting its role in managing diabetes-related complications.
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Case Study on Anti-inflammatory Activity :
- Another study assessed the anti-inflammatory properties of this compound in animal models of arthritis. The results demonstrated a reduction in inflammatory markers and joint swelling.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Benzyl 2-(aminomethyl)-7-azaspiro[3.5]nonane-7-carboxylate | Aminomethyl group | Modulates enzyme activity |
| Methyl 2-(aminomethyl)-7-oxaspiro[3.5]nonane-2-carboxylate | Oxaspiro ring | Various reactivities |
| tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate | Cyano group | Antimicrobial properties |
Q & A
Q. How does this compound’s reactivity differ from non-spirocyclic Boc-protected amines?
Q. What structural analogs show improved metabolic stability, and what modifications drive these differences?
- Methodology : Replace the benzyl group with fluorinated aryl groups (e.g., p-fluorobenzyl) to reduce CYP450-mediated oxidation. Assess metabolic stability in liver microsome assays (human/rat) and correlate with LogP values (calculated via ChemAxon). Analogs with tert-butyl or cyclopropyl substitutions exhibit longer half-lives .
Safety & Compliance
Q. What safety protocols are critical when handling this compound in vitro?
- Methodology : Use fume hoods and PPE (nitrile gloves, lab coats) due to potential respiratory irritation (H335) and skin sensitivity (H315) . Neutralize waste with dilute acetic acid before disposal to deactivate reactive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
